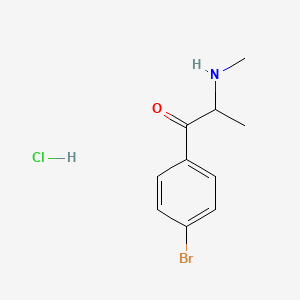
Metapramine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metapramine-d3 is a deuterated form of Metapramine, a tricyclic antidepressant. It is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. Metapramine itself acts as a low-affinity antagonist of the N-methyl-D-aspartic acid (NMDA) receptor complex channel.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Metapramine-d3 involves the synthesis of methyl-d3-amine, which is a key intermediate. The process typically includes the following steps:
Reaction of Nitromethane with Deuterium Oxide: Nitromethane reacts with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3.
Reduction of Nitromethane-d3: The nitromethane-d3 is then reduced in an inert solvent to form methyl-d3-amine.
Formation of Salts: Optionally, methyl-d3-amine can react with acids to form salts of methyl-d3-amine .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Metapramine-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated amines.
Applications De Recherche Scientifique
Metapramine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of stable isotope-labeled compounds for various analytical purposes.
Mécanisme D'action
Metapramine-d3 exerts its effects primarily through its interaction with the NMDA receptor complex. It acts as a low-affinity antagonist, which means it binds to the receptor and inhibits its activity. This interaction can modulate neurotransmission and has implications for the treatment of neurological disorders .
Comparaison Avec Des Composés Similaires
Metapramine: The non-deuterated form of Metapramine-d3, also a tricyclic antidepressant.
Other Tricyclic Antidepressants: Amitriptyline, imipramine, and nortriptyline.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can enhance the stability and alter the pharmacokinetic properties of the compound, making it a valuable tool in various scientific studies .
Propriétés
Numéro CAS |
1794942-17-8 |
|---|---|
Formule moléculaire |
C16H18N2 |
Poids moléculaire |
241.352 |
Nom IUPAC |
N-methyl-11-(trideuteriomethyl)-5,6-dihydrobenzo[b][1]benzazepin-5-amine |
InChI |
InChI=1S/C16H18N2/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16/h3-10,14,17H,11H2,1-2H3/i2D3 |
Clé InChI |
YXVZOBVWVRFPTE-BMSJAHLVSA-N |
SMILES |
CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C |
Synonymes |
10,11-Dihydro-N-methyl-5-(methyl-d3)-5H-Dibenz[b,f]azepin-10-amine; 5-(Methyl-d3)-10-methylamino-10,11-dihydrodibenzo[b,f]azepine; RP 19560-d3; 10,11-Dihydro-5-(methyl-d3)-10-5H-Dibenz[b,f]azepine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-3,7-Methanocyclopenta[c]pyridine](/img/structure/B586859.png)




![2-Butyl-5-fluoro-1H-benzo[d]imidazole](/img/structure/B586870.png)

![(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol](/img/structure/B586875.png)


